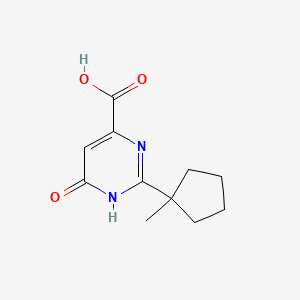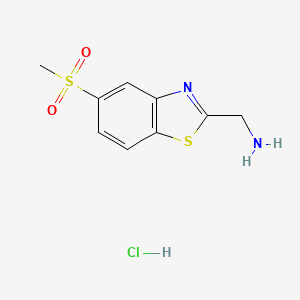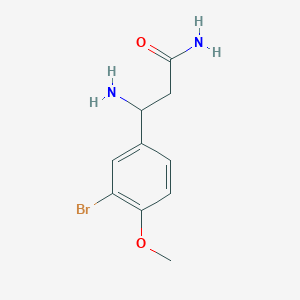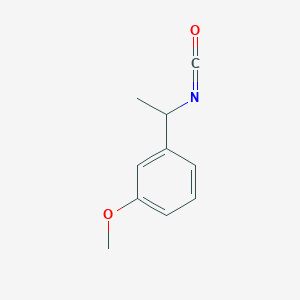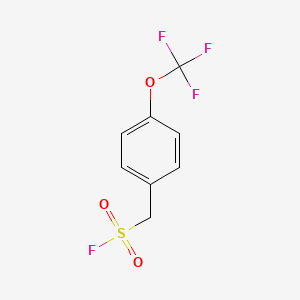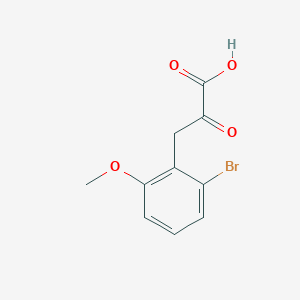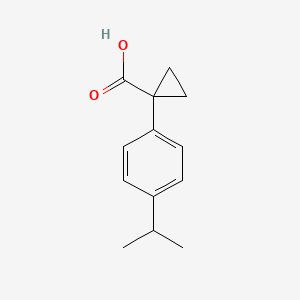
1-(4-Isopropylphenyl)cyclopropanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Isopropylphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C13H16O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-isopropylphenyl group
Preparation Methods
The synthesis of 1-(4-Isopropylphenyl)cyclopropanecarboxylic acid can be achieved through several methods:
Alkylation of Cyclopropanecarboxylic Acid: This method involves the alkylation of cyclopropanecarboxylic acid with 4-isopropylphenyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of the halide to form the desired product.
Cyclopropanation of Styrene Derivatives: Another approach involves the cyclopropanation of 4-isopropylstyrene using diazo compounds or carbenes. This method allows for the formation of the cyclopropane ring in the presence of a catalyst such as rhodium or copper.
Industrial Production: On an industrial scale, the compound can be synthesized using a continuous flow process where the reactants are mixed and reacted under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Isopropylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid.
Scientific Research Applications
1-(4-Isopropylphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases. Its structural features allow for the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins in biological systems. Its structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism. By modulating these pathways, it can exert its biological effects.
Comparison with Similar Compounds
1-(4-Isopropylphenyl)cyclopropanecarboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Cyclopropanecarboxylic Acid: This compound lacks the 4-isopropylphenyl group, making it less complex and less versatile in terms of reactivity and applications.
1-(4-Chlorophenyl)cyclopropanecarboxylic Acid: The presence of a chlorine atom instead of an isopropyl group alters the compound’s reactivity and potential applications. Chlorine can participate in different types of chemical reactions compared to the isopropyl group.
1-(4-Bromophenyl)cyclopropanecarboxylic Acid: Similar to the chlorinated derivative, the brominated compound has different reactivity and applications due to the presence of bromine.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-9(2)10-3-5-11(6-4-10)13(7-8-13)12(14)15/h3-6,9H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
AKBUALXTGKUOIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


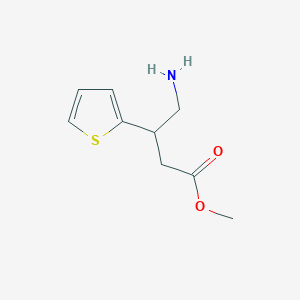
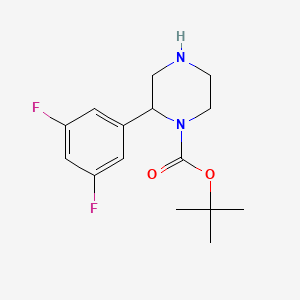
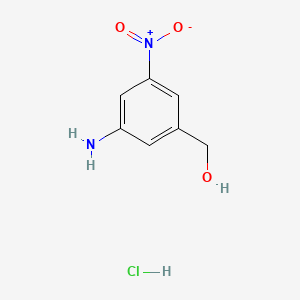
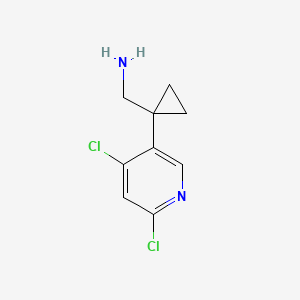
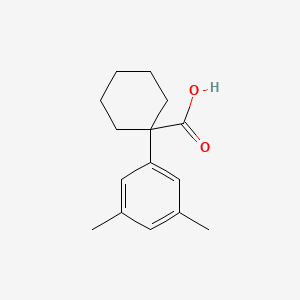
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
